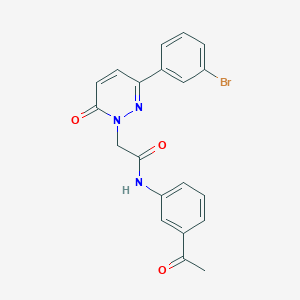

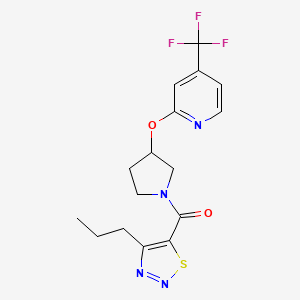

![molecular formula C14H12N4O B2889977 2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2320212-49-3](/img/structure/B2889977.png)

2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

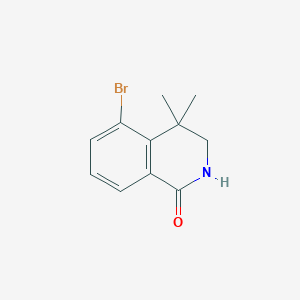

The compound “2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule. It contains a pyridine ring attached to a pyrimidine ring via a methylene bridge and an amino group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted o- and p-nitroanilines and m-benzylaminoanilines in the reaction with cyanamide failed to yield the corresponding arylguanidines, and in the presence of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one formed 4-pyridyl-substituted pyrimidin-2-ylcyanamides and 2-amino-pyrimidines .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For example, substituted o- and p-nitroanilines and m-benzylaminoanilines in the reaction with cyanamide failed to yield the corresponding arylguanidines, and in the presence of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one formed 4-pyridyl-substituted pyrimidin-2-ylcyanamides and 2-amino-pyrimidines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For similar compounds, properties such as melting point, IR spectrum, and NMR data have been reported .Aplicaciones Científicas De Investigación

Structure-Activity Relationship Studies

Histamine H4 Receptor Ligands

Research has demonstrated that modifications to the pyrimidine core can significantly impact the biological activity of compounds. For instance, a study on a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor showed that systematic modifications could optimize their potency. These compounds exhibited potential anti-inflammatory and antinociceptive activities, suggesting their use in pain management (Altenbach et al., 2008).

Anticancer and Cognitive Disorder Applications

PDE9A Inhibitors for Cognitive Disorders

The compound PF-04447943, a novel PDE9A inhibitor, was identified through structure-based drug design. It has shown promise in elevating central cGMP levels and exhibiting procognitive activity in rodent models. This compound has reached clinical trials, highlighting its potential in treating cognitive disorders (Verhoest et al., 2012).

Synthetic Methodologies and Chemical Properties

Synthesis of Coumarin Derivatives

A study on the synthesis of new coumarin derivatives from pyrimidino and pyridino precursors revealed antimicrobial activity among the synthesized compounds. This research emphasizes the chemical versatility and potential biological applications of such derivatives (Al-Haiza et al., 2003).

Cation Tautomerism and Disorder Studies

Investigating the crystal structures of aminopyrimidine salts has provided insights into the importance of molecular recognition processes involving hydrogen bonding, which could influence the targeted drug action of pharmaceuticals containing this functionality (Rajam et al., 2017).

Novel Syntheses and Biological Evaluations

Histone Lysine Demethylase Inhibitors

Research into N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives led to the discovery of potent inhibitors for JmjC histone N-methyl lysine demethylases. These findings have significant implications for cancer therapy and epigenetic regulation (Bavetsias et al., 2016).

Antimicrobial and Antifungal Applications

Novel Pyrazolopyrimidines

A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and showed potential as both anticancer and anti-5-lipoxygenase agents. This research highlights the potential for developing new therapeutic agents based on pyrazolopyrimidine scaffolds (Rahmouni et al., 2016).

Direcciones Futuras

Mecanismo De Acción

- This compound primarily targets tyrosine kinases . Specifically, it interacts with cell-surface receptors for angiopoietins (ANGPT1, ANGPT2, and ANGPT4), which play a crucial role in angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .

- Imatinib , a well-known tyrosine kinase inhibitor, serves as a structural reference for understanding the mode of action. Imatinib specifically binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds, hydrophobic interactions, and π-π stacking .

Target of Action

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

2-(pyridin-3-ylmethylamino)pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c19-14-8-12(16-10-11-4-3-6-15-9-11)17-13-5-1-2-7-18(13)14/h1-9,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNIHVSSCATNIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC(=O)N2C=C1)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

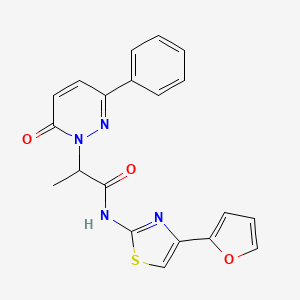

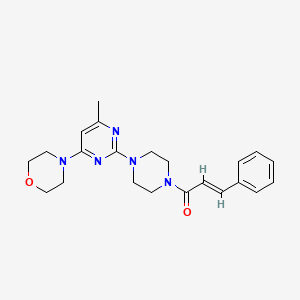

![ethyl 10'-ethoxy-4'-(thiophen-2-yl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate](/img/structure/B2889894.png)

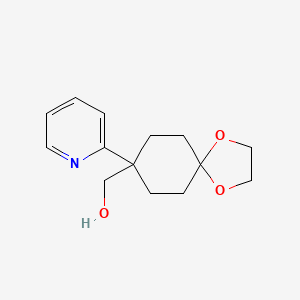

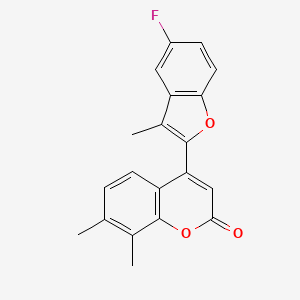

![1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2889895.png)

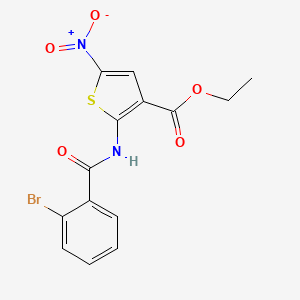

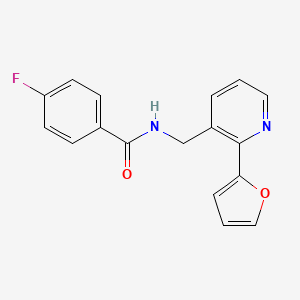

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2889901.png)

![2-Chloro-N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylacetamide](/img/structure/B2889902.png)

![3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2889916.png)